3-(1,3-Oxazinan-3-YL)propan-1-OL
Description
Properties
CAS No. |
19748-65-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(1,3-oxazinan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO2/c9-5-1-3-8-4-2-6-10-7-8/h9H,1-7H2 |
InChI Key |
JLUWXYHSKHVOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 3-(1,3-Oxazinan-3-YL)propan-1-OL and its analogs:
Physicochemical Properties
- Polarity and Solubility : The oxazinan ring in this compound enhances polarity compared to 3-(methylsulphanyl)propan-1-ol (lipophilic due to -SCH₃) .
- Acidity/Basicity : The pyridazine derivative exhibits higher basicity (pKa ~14.92) than oxazinan-containing analogs, where the lone pair on nitrogen may be less accessible due to ring conformation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(1,3-Oxazinan-3-YL)propan-1-OL, and how can reaction conditions be optimized to improve yield?
- Synthetic Routes :
-
Cyclization Strategy : React 3-aminopropan-1-ol with a carbonyl compound (e.g., formaldehyde or acetaldehyde) under acidic or thermal conditions to form the oxazinan ring via intramolecular cyclization .
-
Substitution Approach : Introduce the oxazinan moiety into a propanol backbone using nucleophilic substitution or Mitsunobu reactions with appropriate heterocyclic precursors .
- Optimization :
-
Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance ring-closure efficiency .
-
Temperature Control : Maintain temperatures between 60–100°C to balance reaction rate and byproduct formation .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
Synthetic Method Starting Materials Yield (%) Key Conditions Cyclization 3-aminopropanol + formaldehyde 65–75 H₂SO₄, 80°C, 12h Substitution Propanol derivative + oxazinan bromide 50–60 K₂CO₃, DMF, 60°C, 8h
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Identify protons on the oxazinan ring (δ 3.2–4.0 ppm for N-CH₂ and O-CH₂ groups) and the propanol chain (δ 1.5–2.0 ppm for -CH₂-) .
- ¹³C NMR : Confirm carbonyl carbons (if present) and heterocyclic carbons (δ 60–80 ppm) .
- IR : Detect hydroxyl (-OH) stretching (~3300 cm⁻¹) and C-O/C-N vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.12) .
- X-ray Crystallography : Resolve stereochemistry and solid-state packing using SHELX-based refinement .
Q. What are the common chemical transformations of this compound?
- Oxidation : Convert the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) .
- Reduction : Hydrogenate the oxazinan ring (if unsaturated) with H₂/Pd-C to yield a saturated amine-alcohol derivative .
- Substitution : Replace the hydroxyl group with halogens (e.g., SOCl₂ for -Cl) or activate it for nucleophilic displacement .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) .
Q. What strategies resolve stereochemical challenges in synthesizing this compound derivatives?
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring formation .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
- Chromatography : Separate diastereomers via chiral HPLC (e.g., Chiralpak® columns) .
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?
- Standardization : Adopt consistent purification protocols (e.g., recrystallization from ethanol/water mixtures) .
- Analytical Validation : Cross-validate melting points using differential scanning calorimetry (DSC) and hot-stage microscopy .
- Documentation : Report solvent systems and crystallization conditions in detail to enable reproducibility .
Q. What mechanistic insights explain contradictory data in oxidation/reduction studies of this compound?
- Reaction Pathways : Competing pathways (e.g., over-oxidation to ketones vs. carboxylic acids) depend on reagent strength and steric hindrance .
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., ring-opened intermediates) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to optimize time and temperature .
Methodological Guidelines
- Stereochemical Confirmation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography for unambiguous assignment .
- Reaction Optimization : Design DoE (Design of Experiments) matrices to evaluate solvent, catalyst, and temperature interactions .
- Biological Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
